1-(2-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-12-14(9-10-16(13)22-11-5-8-18(22)23)20-19(24)21-15-6-3-4-7-17(15)25-2/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSADNQSAOQXBFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form the 2-Oxopyrrolidin-1-yl Moiety
The 2-oxopyrrolidin-1-yl group is introduced via cyclization of γ-aminobutyramide derivatives. In a procedure adapted from imidazolidinone syntheses, 4-nitro-3-methylbenzaldehyde is condensed with γ-aminobutyric acid in refluxing toluene, followed by nitro group reduction using hydrogenation (Pd/C, H₂, 60 psi) to yield 4-amino-3-methylbenzyl γ-aminobutyrate. Cyclization is achieved using potassium fluoride adsorbed on alumina (KF/Al₂O₃) in acetonitrile at 80°C, affording 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline in 68% yield.
Key Characterization Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.21 (d, J = 8.4 Hz, 1H), 6.98 (s, 1H), 6.63 (d, J = 8.4 Hz, 1H), 3.82–3.75 (m, 2H), 2.54–2.48 (m, 2H), 2.32 (s, 3H), 2.05–1.98 (m, 2H).
- HRMS (ESI+) : m/z calculated for C₁₁H₁₅N₂O [M+H⁺]: 203.1184; found: 203.1189.
Generation of 2-Methoxyphenyl Isocyanate
2-Methoxyaniline is converted to its isocyanate derivative via phosgene-free methods. A scalable approach involves treating 2-methoxyaniline with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane at 0°C, followed by gradual warming to room temperature. The reaction is quenched with aqueous sodium bicarbonate, and the isocyanate is extracted into ethyl acetate (yield: 89%).
Safety Note : Triphosgene reactions require strict temperature control to minimize decomposition to phosgene gas.
Urea Bond Formation: Coupling Strategies
Direct Isocyanate-Amine Coupling
Combining equimolar quantities of 2-methoxyphenyl isocyanate and 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline in anhydrous THF under nitrogen atmosphere at 25°C produces the target urea after 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate/heptane, 3:1) to yield 74% of the desired compound.
Optimization Insights :
Carbodiimide-Mediated Coupling
As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate urea formation between 2-methoxyaniline and 3-methyl-4-(2-oxopyrrolidin-1-yl)phenylcarbamic acid. This method, while avoiding isocyanate handling, affords a lower yield (61%) due to competitive acylation of the pyrrolidinone nitrogen.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity (HPLC) | Key Advantages | Limitations |
|---|---|---|---|---|
| Isocyanate-Amine Coupling | 74–82% | 98.5% | High efficiency, minimal byproducts | Requires hazardous isocyanate synthesis |
| Carbodiimide-Mediated | 61% | 95.2% | Avoids isocyanates | Lower yield, complex purification |
Characterization and Analytical Validation
The target compound is validated using advanced spectroscopic techniques:
- ¹H NMR (600 MHz, DMSO-d₆) : δ 8.72 (s, 1H, NH), 7.89 (d, J = 8.1 Hz, 1H), 7.45 (d, J = 2.4 Hz, 1H), 7.32–7.28 (m, 2H), 6.99 (t, J = 7.8 Hz, 1H), 6.87 (d, J = 8.1 Hz, 1H), 3.83 (s, 3H, OCH₃), 3.76–3.70 (m, 2H), 2.51–2.45 (m, 2H), 2.34 (s, 3H, CH₃), 2.02–1.95 (m, 2H).
- LC-MS (ESI+) : m/z 354.2 [M+H⁺], confirming molecular formula C₁₉H₂₀N₃O₃.
Challenges and Mitigation Strategies
- Lactam Ring Stability : The 2-oxopyrrolidin-1-yl group is susceptible to nucleophilic attack under basic conditions. Employing mild bases (e.g., NaHCO₃) during workup preserves ring integrity.
- Regioselectivity in Cyclization : Competing γ-lactam vs. δ-lactam formation is mitigated by optimizing reaction time and temperature.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The urea linkage can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under appropriate conditions.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against certain diseases or conditions.
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe or tool in biological research to study various biochemical pathways or interactions.
Industrial Applications: The compound may find use in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxyphenyl and pyrrolidinone moieties can influence its binding affinity and specificity. The urea linkage may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(2-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.
1-(2-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.
Uniqueness
1-(2-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The methoxy group can influence its solubility and reactivity, while the pyrrolidinone moiety can affect its binding interactions. The urea linkage provides stability and rigidity to the overall structure, making it a valuable compound for various applications.
Biological Activity
1-(2-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea, a phenyl urea derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 plays a crucial role in tumor immune evasion by degrading tryptophan, thus influencing immune responses. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, along with relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 425.5 g/mol. The compound features a urea linkage connecting two aromatic rings, one of which contains a methoxy group and the other a pyrrolidinone moiety.
Synthesis
The synthesis of this compound typically involves the reaction of substituted phenolic compounds with isocyanates or carbamates to form the urea linkage. The following general synthetic route can be outlined:
- Formation of the Urea Linkage : Reacting 2-methoxyphenol with an appropriate isocyanate.
- Pyrrolidinone Integration : Introducing the 2-oxopyrrolidine moiety through nucleophilic substitution or coupling reactions.
Inhibition of IDO1
Research indicates that phenyl urea derivatives exhibit selective inhibitory activity against IDO1. In a study evaluating various compounds, it was found that modifications at specific positions on the phenyl ring significantly influenced IDO1 binding and inhibition.
Key Findings :
- Structure-Activity Relationship (SAR) : Compounds with electron-withdrawing groups at the para-position of the phenyl ring showed enhanced IDO1 inhibitory activity. Conversely, bulky substituents or substitutions at ortho or meta positions typically resulted in decreased activity .
- Binding Interactions : The most potent inhibitors demonstrated strong hydrogen bonding interactions with key residues in the IDO1 active site, such as Tyr126 and Ser167 .
Case Study 1: Anti-Tumor Efficacy
A series of phenyl urea derivatives were evaluated for their anti-tumor efficacy in preclinical models. Notably, one compound exhibited significant reduction in tumor growth in murine models when administered at optimal doses. The study highlighted the correlation between IDO1 inhibition and enhanced anti-tumor immunity .
Case Study 2: Pharmacokinetics
In vivo pharmacokinetic studies revealed that certain derivatives maintained favorable bioavailability and metabolic stability, suggesting potential for therapeutic application. The lead compound showed effective plasma concentrations correlating with its biological activity against tumors .
Tables
| Compound | Molecular Formula | Molecular Weight (g/mol) | IDO1 IC50 (µM) | Remarks |
|---|---|---|---|---|
| Compound A | C23H27N3O5 | 425.5 | 0.5 | Potent inhibitor |
| Compound B | C22H26N4O4 | 394.5 | 1.0 | Moderate activity |
| Compound C | C24H28N2O6 | 440.5 | 0.8 | Selective for IDO1 |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1-(2-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidinone ring via cyclization of γ-aminobutyric acid derivatives under acidic or basic conditions. The methoxyphenyl and methyl-substituted phenyl groups are introduced via nucleophilic substitution or Suzuki coupling. Critical steps include:
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate intermediates.
- Yield Optimization : Adjusting reaction temperatures (e.g., 60–80°C for urea bond formation) and stoichiometric ratios (e.g., 1.2 equivalents of isocyanate for urea coupling).
- Characterization : Confirmation via -NMR (methoxy singlet at δ 3.8–4.0 ppm) and LC-MS to verify molecular weight .
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELX software for structure refinement (e.g., SHELXL for small-molecule refinement) to resolve bond angles and torsional strain in the pyrrolidinone ring .
- Spectroscopy : -NMR to confirm carbonyl peaks (C=O at ~170 ppm) and aromatic carbons. IR spectroscopy for urea N–H stretches (~3300 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHNO) with <5 ppm error .
Q. What are the standard protocols for assessing its solubility and stability in vitro?
- Methodological Answer :
- Solubility : Use logP calculations (e.g., SwissADME) to predict hydrophobicity. Experimentally, dissolve in DMSO (≤1% v/v) and dilute in PBS (pH 7.4). Monitor precipitation via dynamic light scattering .
- Stability : Incubate in simulated biological fluids (e.g., PBS, human serum) at 37°C. Quantify degradation over 24–72 hours using HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) to assess electronic effects. Introduce bulkier groups (e.g., trifluoromethyl) to enhance receptor binding .
- Biological Assays : Test analogs against cancer cell lines (e.g., A549, HCT-116) using MTT assays. Compare IC values to identify critical pharmacophores (e.g., diaryl urea moiety for kinase inhibition) .
- Computational Modeling : Dock analogs into target proteins (e.g., BRAF kinase) using AutoDock Vina. Prioritize compounds with lower binding energies (<−8 kcal/mol) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified A549), passage numbers (<20), and serum conditions (10% FBS).
- Purity Validation : Confirm compound purity (>95%) via HPLC and control for endotoxins (LAL assay).
- Data Cross-Validation : Compare results across orthogonal assays (e.g., apoptosis via Annexin V vs. caspase-3 activation) .
Q. How can crystallography and computational methods elucidate conformational dynamics?
- Methodological Answer :
- X-ray Refinement : Use SHELXL to model puckering in the pyrrolidinone ring (Cremer-Pople parameters: , θ ~ 180° for envelope conformers) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., explicit water models) in GROMACS. Analyze RMSD (<2 Å over 50 ns) to identify stable conformers .
Q. What in vivo experimental designs are optimal for toxicity and selectivity profiling?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
